

Performance Showdown: How 2,5-Disubstituted Terephthalate Linkers Shape MOF Capabilities

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Compound of Interest

Compound Name: **Diethyl 2,5-Dibromoterephthalate**

Cat. No.: **B098124**

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A deep dive into the performance of Metal-Organic Frameworks (MOFs) derived from functionalized terephthalate linkers reveals the critical role of substituent groups in tailoring their properties for applications ranging from gas separation to catalysis. While direct synthesis of MOFs from **Diethyl 2,5-Dibromoterephthalate** is not widely reported, the scientific community has extensively explored the impact of various functional groups at the 2 and 5 positions of the terephthalic acid backbone. This guide provides a comparative analysis of MOFs synthesized from these modified linkers, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance metrics and the experimental protocols to achieve them.

The strategic functionalization of the terephthalate linker, the organic building block of many robust MOFs like the UiO-66 and MOF-74 series, allows for precise tuning of the framework's electronic environment, porosity, and surface characteristics. This, in turn, dictates their efficacy in specific applications. Here, we compare the performance of MOFs constructed with terephthalate linkers bearing hydroxyl (-OH), amino (-NH₂), nitro (-NO₂), bromo (-Br), and methyl (-CH₃) groups.

Comparative Performance Data

The introduction of different functional groups onto the terephthalate linker significantly influences the resulting MOF's properties. The following tables summarize key performance indicators for various functionalized UiO-66 and MOF-74 analogues.

Table 1: Physicochemical Properties of Functionalized UiO-66(Zr) MOFs

Functional Group	MOF Designation	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	Thermal Stability (°C)
Hydrogen (unfunctionalized)	UiO-66	~1100 - 1500	~0.50	~500
Amino (-NH ₂)	UiO-66-NH ₂	~1200 - 1400	~0.55	~450
Nitro (-NO ₂)	UiO-66-NO ₂	~1100 - 1300	~0.48	~400
Bromo (-Br)	UiO-66-Br	~1000 - 1200	~0.45	~480
Dihydroxy (-OH) ₂	UiO-66-(OH) ₂	~900 - 1100	~0.40	~450

Table 2: Gas Adsorption Capacities of Functionalized UiO-66(Zr) MOFs

Functional Group	MOF Designation	CO ₂ Adsorption Capacity (mmol/g) at 273 K	CO ₂ /N ₂ Selectivity
Hydrogen (unfunctionalized)	UiO-66	~2.5	~20
Amino (-NH ₂)	UiO-66-NH ₂	~3.35[1]	~28.45[2]
Nitro (-NO ₂)	UiO-66-NO ₂	~2.8	~25
Bromo (-Br)	UiO-66-Br	~2.6	Not widely reported
Dihydroxy (-OH) ₂	UiO-66-(OH) ₂	~3.0	~23

Table 3: Catalytic Performance of Functionalized UiO-66(Ce) in Benzylamine Oxidation

Functional Group	MOF Designation	Benzylamine Conversion (%)
Methyl (-CH ₃)	UiO-66(Ce)-CH ₃	>99
Hydrogen (unfunctionalized)	UiO-66(Ce)-H	~85
Bromo (-Br)	UiO-66(Ce)-Br	~70
Nitro (-NO ₂)	UiO-66(Ce)-NO ₂	~50

Note: The data presented are compiled from various literature sources and may vary depending on the specific synthesis and activation conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of these functionalized MOFs. Below are representative experimental protocols for the synthesis of a functionalized UiO-66 MOF and a general procedure for its characterization.

Synthesis of UiO-66-NH₂

Materials:

- Zirconium(IV) chloride (ZrCl₄)
- 2-aminoterephthalic acid (H₂BDC-NH₂)
- N,N-Dimethylformamide (DMF)
- Ethanol

Procedure:

- In a 200 mL Teflon-lined stainless-steel autoclave, dissolve Zirconium chloride (ZrCl₄, 1.47 g) and 2-aminoterephthalic acid (H₂BDC-NH₂, 1.06 g) in N,N-dimethylformamide (DMF, 150 mL).^[2]

- The mixture is then subjected to a homogeneous reaction by maintaining it at 393 K (120 °C) for 24 hours.[2]
- After cooling to room temperature, the resulting yellow crystalline powder is collected by centrifugation.
- The product is washed repeatedly with DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.[2]
- The final product is dried in a vacuum oven at 393 K (120 °C) to obtain the activated UiO-66-NH₂.[2]

Characterization Methods

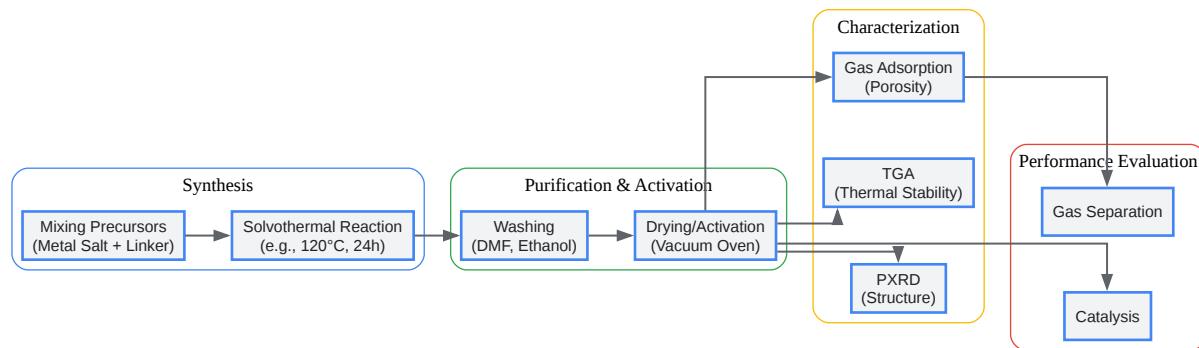
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs, PXRD patterns are recorded. The measurements are typically performed on a diffractometer using Cu K α radiation. The obtained patterns are compared with simulated patterns from single-crystal X-ray data or previously reported data for the respective MOF.

Thermogravimetric Analysis (TGA): The thermal stability of the MOFs is evaluated using TGA. A small amount of the activated MOF sample is heated under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min). The weight loss as a function of temperature provides information about the removal of residual solvent and the decomposition temperature of the framework.

Gas Adsorption Measurements: The porosity and gas adsorption properties are determined by measuring nitrogen adsorption-desorption isotherms at 77 K. From these isotherms, the Brunauer-Emmett-Teller (BET) surface area and pore volume are calculated. The CO₂ and N₂ adsorption isotherms are measured at relevant temperatures (e.g., 273 K and 298 K) to evaluate the gas uptake capacity and selectivity.

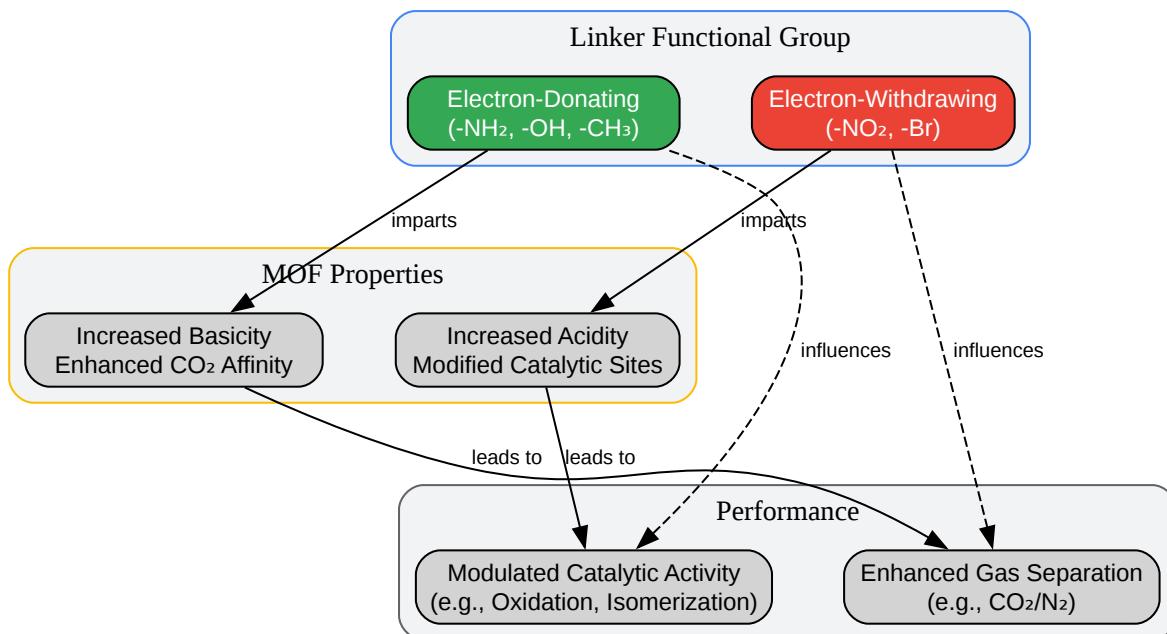
Visualizing the Science

Diagrams illustrating the experimental workflow and the fundamental relationships between linker functionality and MOF performance provide a clear and concise understanding of the key concepts.



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Caption: General experimental workflow for the synthesis and characterization of functionalized MOFs.



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Caption: Logical relationship between linker functionalization and MOF performance.

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